molecular formula C6H2Cl2O2 B146525 2,5-Dichloro-1,4-benzoquinone CAS No. 615-93-0

2,5-Dichloro-1,4-benzoquinone

Cat. No. B146525
CAS RN: 615-93-0
M. Wt: 176.98 g/mol
InChI Key: LNXVNZRYYHFMEY-UHFFFAOYSA-N
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Description

2,5-Dichloro-1,4-benzoquinone is a derivative of 1,4-benzoquinone where two hydrogen atoms are substituted by chlorine atoms at the 2 and 5 positions. This compound is related to various other chlorinated benzoquinones and hydroxy benzoquinones, which are often studied for their chemical reactivity, potential use in synthesis, and their role in biological systems or industrial processes.

Synthesis Analysis

The synthesis of 2,5-dichloro-1,4-benzoquinone derivatives can be achieved through various methods. For instance, 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, also known as chloranilic acid, can form hydrogen-bonded donor-acceptor pairs with dipyridylacetylenes, leading to different supramolecular architectures . Additionally, 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone can be synthesized by reacting methyl amine hydrochloride with chloranil .

Molecular Structure Analysis

The molecular structure of 2,5-dichloro-1,4-benzoquinone derivatives has been studied using various techniques. For example, the crystal structure of chloranilic acid reveals intermolecular hydrogen-bonding interactions . Similarly, the structure of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone has been investigated using FT-IR, FT-Raman spectral measurements, and DFT calculations, showing that the molecule possesses C2h point group symmetry .

Chemical Reactions Analysis

2,5-Dichloro-1,4-benzoquinone and its derivatives participate in a variety of chemical reactions. For instance, 2,5-dihydroxy-1,4-benzoquinone can be degraded by hydrogen peroxide under alkaline conditions, which is relevant to pulp bleaching processes . Arylation of sp3 C-H bonds can be facilitated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone under mild conditions . Moreover, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone acts as a mild catalyst for the formation of carbon-nitrogen bonds, providing a method for the synthesis of various nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dichloro-1,4-benzoquinone derivatives are influenced by their molecular structure. For example, the electronic absorption spectra of disilanyl-substituted benzoquinones indicate significant charge-transfer interactions . The IR spectrum of 2,5-diamino-3,6-dichloro-1,4-benzoquinone suggests the presence of hydrogen bonding, which could facilitate charge conduction . The electrochemical properties of bis(alkyl/arylamino)1,4-benzoquinones are affected by the substituents on the nitrogen atom, as shown by their redox behavior .

Scientific Research Applications

Disinfection Byproducts in Drinking Water

Zhao et al. (2010) identified 2,5-Dichloro-1,4-benzoquinone as a new disinfection byproduct in drinking water. They developed a mass spectrometry technique for detecting haloquinones in chlorinated water, revealing the presence of various haloquinones, including 2,5-Dichloro-1,4-benzoquinone, in treated drinking water but not in untreated water (Zhao et al., 2010).

Synthesis of Benzimidazole Derivatives

Naeimi and Babaei (2017) utilized 2,5-Dichloro-1,4-benzoquinone in the synthesis of benzimidazole derivatives through a reaction with o-phenylenediamine and arylaldehydes. This method offers advantages like high yields and short reaction times, indicating the compound's utility in organic synthesis (Naeimi & Babaei, 2017).

Antimicrobial Activity

Park, Shim, and Lee (2014) studied the antimicrobial activities of 2,5-Dichloro-1,4-benzoquinone and its analogues. They found that these compounds, including 2,5-Dichloro-1,4-benzoquinone, showed significant antimicrobial activity against various food-borne bacteria (Park et al., 2014).

Halogen Bonding in Molecular Crystals

Hathwar et al. (2011) conducted a study on the experimental charge density distribution in 2,5-Dichloro-1,4-benzoquinone, analyzing its halogen bonding nature in molecular crystals. This research provided insights into the attractive nature of C−Cl···O═C halogen bonds, which are important in crystal engineering (Hathwar et al., 2011).

Photochemical Processes in Aqueous Medium

Józsa, Kiss, and Ősz (2018) investigated the photochemical reactions of 2,5-Dichloro-1,4-benzoquinone in aqueous solutions. They found that the photoreactivity of quinones, including 2,5-Dichloro-1,4-benzoquinone, is influenced by substituents and pH, with their study providing quantitative data on the quantum yield of product formation (Józsa et al., 2018).

Synthesis of Novel S,O-Substituted 1,4-Benzoquinones

Goksel, Bayrak, and Ibiş (2014) synthesized novel S,O-substituted 1,4-benzoquinone derivatives, including 2,5-Dichloro-1,4-benzoquinone. Their research is significant in the field of organic chemistry for the synthesis and characterization of these novel compounds (Goksel et al., 2014).

Safety And Hazards

DCBQ is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .

properties

IUPAC Name

2,5-dichlorocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXVNZRYYHFMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C=C(C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060657
Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
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Molecular Weight

176.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloro-1,4-benzoquinone

CAS RN

615-93-0
Record name 2,5-Dichloro-1,4-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
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Record name 2,5-Dichloro-p-benzoquinone
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
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Record name 2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-
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Record name 2,5-dichloro-p-benzoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
518
Citations
VR Hathwar, RG Gonnade, P Munshi… - Crystal growth & …, 2011 - ACS Publications
Experimental charge density distribution in 2, 5-dichloro-1, 4-benzoquinone has been carried out using high resolution X-ray diffraction data at 90 K to quantitatively evaluate the nature …
Number of citations: 73 pubs.acs.org
L Hintermann, K Suzuki - Synthesis, 2008 - thieme-connect.com
Reaction of 2, 5-dihydroxycyclohexa-1, 4-diene-1, 4-dicarboxylates with one equivalent of N-chlorosuccinimide cleanly gives 2, 5-dihydroxyterephthalates; reaction with four equivalents …
Number of citations: 9 www.thieme-connect.com
BV Pandiyan, P Deepa, P Kolandaivel - Physical Chemistry Chemical …, 2014 - pubs.rsc.org
The competition between non-covalent interactions (NCIs), such as C–H⋯O, C–H⋯Cl, C–Cl⋯O, C–Cl⋯Cl–C, C–O⋯C, C–Cl⋯C and C–O⋯π, in the isomers of the 2,5-dichloro-1,4-…
Number of citations: 16 pubs.rsc.org
M Kot, Z Olech - Acta Biochimica Polonica, 2011 - ojs.ptbioch.edu.pl
Inhibition of jack bean activity by 2, 5-dichloro-1, 4-benzoquinone (DCBQ) was studied in phosphate buffer, pH 7.0. It was found that DCBQ acted as a strong, time and concentration …
Number of citations: 5 ojs.ptbioch.edu.pl
Z Chua, B Zarychta, CG Gianopoulos… - … Section B: Structural …, 2017 - scripts.iucr.org
A high-resolution X-ray diffraction measurement of 2,5-dichloro-1,4-benzoquinone (DCBQ) at 20 K was carried out. The experimental charge density was modeled using the Hansen–…
Number of citations: 8 scripts.iucr.org
AA Yassin, NA Rizk, NA Ghanem - … Chemistry and Physics, 1973 - Wiley Online Library
The reaction of benzoyl peroxide with 2,5‐dichloro‐1,4‐benzoquinone and 2,3,5,6‐tetrachloro‐1,4‐benzoquinone (chloranil) in chlorobenzene was studied by isolation and …
Number of citations: 9 onlinelibrary.wiley.com
AA Yassin - Die Makromolekulare Chemie: Macromolecular …, 1975 - Wiley Online Library
The reactions of 1,3‐diphenyltriazene (1) (diazoaminobenzene) with 1,4‐benzoquinone, 2,5‐dichloro‐1,4‐benzoquinone, and tetrachloro‐1,4‐benzoquinone (chloranil) are studied in …
Number of citations: 9 onlinelibrary.wiley.com
RA Nyquist, DA Luoma, CL Putzig - Vibrational spectroscopy, 1992 - Elsevier
Infrared and Raman data were used to study solute-solvent interactions for 1,4-benzoquinones in dilute n-hexane, carbon tetrachloride, chloroform and with mixtures of these solvent …
Number of citations: 15 www.sciencedirect.com
MX Zhang, ZL Liu, L Yang, YC Liu - Journal of the Chemical Society …, 1991 - pubs.rsc.org
2,5-Dichloro-1,4-benzoquinone (DCBQ) undergoes self-substitution to 1,4-bis(4-chloro-3,6-dioxocyclohexa-1,4-dienyloxy)-2,5-dichlorobenzene (BDB) and 2,5-bis[4-(4-chloro-3,6-…
Number of citations: 8 pubs.rsc.org
DK Joshi, MH Gold - Applied and Environmental Microbiology, 1993 - Am Soc Microbiol
Under secondary metabolic conditions the white rot basidiomycete Phanerochaete chrysosporium rapidly mineralizes 2,4,5-trichlorophenol. The pathway for degradation of 2,4,5-…
Number of citations: 247 journals.asm.org

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